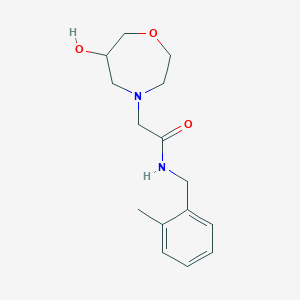

![molecular formula C14H15N3O2S2 B5545179 S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)

S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar structures typically involves multicomponent reactions (MCR), facilitating the simultaneous formation of multiple bonds and functional groups. For example, the synthesis of S-alkyl/aryl benzothiazole-2-carbothioate derivatives employs thiols, oxalyl chloride, and 2-aminothiophenols, with catalysts such as n-tetrabutylammonium iodide (TBAI) in acetonitrile, leading to the formation of benzothiazoles and thioesters in good yields under optimized conditions (Dar et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic methods. For instance, compounds have been characterized using IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction. Computational methods like Density Functional Theory (DFT) are used to predict geometric parameters, vibrational frequencies, and molecular orbitals, providing insights into the structure and stability of the synthesized compounds (İ. Koca et al., 2014).

科学的研究の応用

Antimicrobial and Antileishmanial Activity : Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogens, including the protozoan parasite Leishmania donovani, which causes visceral leishmaniasis (VL). These compounds displayed significant antileishmanial activities without toxicity toward macrophage RAW 264.7 cells, indicating their potential as nontoxic and effective antileishmanial leads (Dar et al., 2016).

Antimicrobial Agents : Another study focused on the synthesis of quinazoline derivatives incorporating the thiadiazole moiety. These compounds were screened for their antibacterial and antifungal activities against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The study highlighted the potential of these compounds as antimicrobial agents, suggesting the broad applicability of thiadiazole derivatives in combating infections (Desai et al., 2007).

Material Science : In material science, thiadiazole derivatives have been studied for their application in optical storage. For instance, a study on azo polymers incorporating thiadiazole units demonstrated their potential in reversible optical storage, owing to the cooperative motion of polar side groups in amorphous polymers. This research opens avenues for using thiadiazole derivatives in advanced materials with applications in data storage and optical devices (Meng et al., 1996).

Corrosion Inhibition : The application of thiadiazole derivatives in corrosion inhibition has been explored, demonstrating their effectiveness in protecting carbon steel against corrosion in acidic environments. This property is particularly valuable in industries where metal preservation is critical, highlighting the compound's potential in materials protection and maintenance (Hu et al., 2016).

特性

IUPAC Name |

S-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl] benzenecarbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c1-2-6-12-16-17-14(21-12)15-11(18)9-20-13(19)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVYVWUSBJEVJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)CSC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)

![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)

![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)

![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)

![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)

![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)